1-methyl-2-(1-piperidinyl)ethyl 2-methylbenzoate hydrochloride
Description
“1-methyl-2-(1-piperidinyl)ethyl 2-methylbenzoate hydrochloride” is a compound of interest in scientific research due to its structure and potential applications. Its analysis involves various aspects of chemistry, including synthesis, molecular structure, and properties.
Synthesis Analysis
- The synthesis of related compounds typically involves condensation reactions and the use of catalysts. For example, Thimmegowda et al. (2009) describe the synthesis of a compound using 1-(2-chloro-ethyl)-piperidine hydrochloride in the presence of potassium carbonate as a base and N,N-dimethyl formamide as a solvent (Thimmegowda et al., 2009).
Molecular Structure Analysis
- The crystal and molecular structure of similar compounds is determined using techniques like X-ray diffraction. The molecular conformation, such as chair conformation of piperidinyl rings, is often observed (Thimmegowda et al., 2009).
Chemical Reactions and Properties
- Piperidine-based compounds participate in various reactions, including condensation. These reactions are influenced by factors like the presence of donor-acceptor groups (Dega-Szafran et al., 2018).
Physical Properties Analysis
- Physical properties like crystallization behavior and thermal stability are key aspects studied. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed (Ribet et al., 2005).
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYOKQLLTVVACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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